molecular formula C16H14O6 B12317623 Folerogenin

Folerogenin

Cat. No.: B12317623
M. Wt: 302.28 g/mol
InChI Key: LZLGHWHSUZVUFZ-UHFFFAOYSA-N
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Description

Folerogenin (C₁₆H₁₄O₆, molecular weight: 302.28 g/mol) is a naturally occurring O-methylated flavanone first isolated from Glycyrrhiza glabra (licorice) and Phellinus igniarius fungi . Its IUPAC name, (2R,3S)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one, highlights its stereochemistry and functional groups: two hydroxyl groups (positions 3 and 5), one methoxy group (position 7), and a 4-hydroxyphenyl substituent . This compound’s structure includes a benzopyran-4-one core, characteristic of flavanones, with a defined 2R,3S configuration .

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLGHWHSUZVUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Folerogenin typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction to form the benzopyran ring system. The reaction conditions often require temperatures ranging from 50°C to 100°C and may involve solvents such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Folerogenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Scientific Research Applications

Folerogenin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Folerogenin involves its interaction with specific molecular targets in the body. It has been shown to exert beta-blocking activity by reducing heart rate and blood pressure. This is achieved through its binding to beta-adrenergic receptors, inhibiting the effects of adrenaline and noradrenaline. Additionally, this compound may interact with other pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Folerogenin belongs to the flavanone subclass of flavonoids, which are distinguished by their saturated C2–C3 bond. Below is a comparative analysis with structurally related flavanones and flavones (Table 1):

Table 1: Structural and Physicochemical Comparison of this compound and Analogues

Compound Molecular Formula Key Substituents logP* Water Solubility (g/L) Sources
This compound C₁₆H₁₄O₆ 3,5-diOH; 7-OCH₃; 4'-OH 1.78 0.54 Glycyrrhiza glabra, Phellinus igniarius
Aromadendrin C₁₅H₁₂O₆ 3,5,7-triOH; 4'-OH 1.50 1.20 Phellinus igniarius
Naringenin C₁₅H₁₂O₅ 4',5,7-triOH 1.65 0.12 Citrus fruits
Sakuranetin C₁₆H₁₄O₅ 5,7-diOH; 4'-OCH₃ 2.00 0.09 Prunus spp.
Eriodictyol C₁₅H₁₂O₆ 3',4',5,7-tetraOH 0.85 0.35 Eriodictyon californicum

*logP values calculated using ChemAxon software .

Key Observations:

Methoxy Group Influence: this compound’s 7-OCH₃ group distinguishes it from non-methylated analogues like aromadendrin and naringenin. This substitution increases lipophilicity (logP = 1.78 vs.

Hydroxylation Patterns : Unlike eriodictyol, which has four hydroxyl groups, this compound’s three hydroxyl groups (positions 3, 5, and 4') balance polarity and bioavailability. Its moderate water solubility (0.54 g/L) exceeds sakuranetin (0.09 g/L), likely due to the 4'-hydroxyl group .

Analytical Differentiation

This compound’s LC-MS/MS fragmentation pattern (precursor ion m/z 303.1 → fragment ions m/z 285.1 [M-H-H₂O]⁻ and 177.1 [C₇H₅O₄]⁻) differs from analogues due to methoxy positioning. For example, sakuranetin (4'-OCH₃) shows a dominant m/z 151.0 fragment, absent in this compound .

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